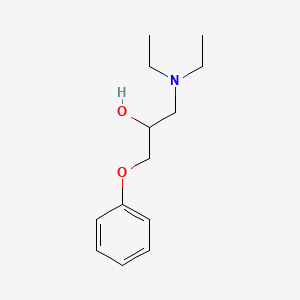

1-(Diethylamino)-3-phenoxypropan-2-ol

Description

Properties

IUPAC Name |

1-(diethylamino)-3-phenoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-3-14(4-2)10-12(15)11-16-13-8-6-5-7-9-13/h5-9,12,15H,3-4,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHOQQJTXORYMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(COC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287383 | |

| Record name | 1-(diethylamino)-3-phenoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15288-08-1 | |

| Record name | NSC50772 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(diethylamino)-3-phenoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(Diethylamino)-3-phenoxypropan-2-ol primarily involves nucleophilic substitution reactions starting from epichlorohydrin and diethylamine, followed by the introduction of the phenoxy group. The process can be summarized as follows:

Step 1: Formation of amino-chlorohydrin intermediate

Diethylamine reacts with epichlorohydrin under controlled temperature conditions to form an amino-chlorohydrin intermediate. This reaction typically requires a base such as sodium hydroxide to facilitate nucleophilic substitution.Step 2: Introduction of the phenoxy group

The phenoxy moiety is introduced via nucleophilic substitution, where the chlorine atom in the intermediate is replaced by the phenoxy group, often using phenol or phenolate salts as nucleophiles.Step 3: Purification

The crude product is purified by distillation or recrystallization to obtain this compound with high purity.

This synthetic route is favored due to its relatively straightforward steps and the availability of starting materials.

Detailed Synthetic Route and Reaction Conditions

| Step | Reactants | Conditions | Notes |

|---|---|---|---|

| 1 | Epichlorohydrin + Diethylamine | Stirring at 0-5°C initially, then room temperature; base (NaOH) present; solvent: ethanol or methanol | Formation of amino-chlorohydrin intermediate; controlled temperature prevents side reactions |

| 2 | Amino-chlorohydrin + Phenol (or phenolate) | Moderate temperature (40-60°C); base to generate phenolate ion; solvent: ethanol or methanol | Nucleophilic substitution to introduce phenoxy group |

| 3 | Purification | Distillation under reduced pressure or recrystallization | Ensures high purity and yield |

The reaction is typically carried out under moderate temperatures to optimize yield and minimize by-products. The use of solvents like ethanol or methanol aids in dissolving reactants and controlling reaction kinetics.

Industrial Production Considerations

In industrial settings, continuous flow reactors are often employed to enhance reaction control, reproducibility, and scalability. Catalysts may be used to improve reaction rates and selectivity. The process parameters such as temperature, pressure, and reactant ratios are optimized to maximize yield and purity.

Purification steps include:

- Distillation: To separate the product from unreacted starting materials and side products.

- Recrystallization: To achieve the desired crystalline form and purity.

These methods ensure consistent product quality suitable for pharmaceutical or chemical industry applications.

Comparative Analysis of Preparation Routes

| Preparation Route | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Epichlorohydrin + Diethylamine + Phenol (Nucleophilic substitution) | Straightforward, uses readily available reagents, scalable | Requires careful temperature control, potential side reactions | 80-90% |

| Alternative routes (e.g., reduction of nitro precursors with methylation) | Can provide specific derivatives, useful for related compounds | More complex, involves multiple steps and catalysts | Variable, often lower than direct substitution |

The direct nucleophilic substitution route remains the most efficient and widely used method for synthesizing this compound.

Research Findings and Mechanistic Insights

The reaction of diethylamine with epichlorohydrin proceeds via nucleophilic attack on the epoxide ring, forming an amino-chlorohydrin intermediate. This intermediate is key for subsequent substitution with the phenoxy group.

The phenoxy substitution is facilitated by the generation of phenolate ions under basic conditions, which act as strong nucleophiles to displace the chlorine atom.

Reaction kinetics are influenced by temperature, solvent polarity, and base concentration. Moderate temperatures (around 40-60°C) optimize substitution without promoting side reactions such as polymerization or azetidine ring formation.

Industrial processes may employ continuous flow reactors to maintain steady-state conditions, improving yield and reducing reaction times.

Summary Table of Key Reaction Parameters

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature | 0-5°C (initial), then room temp to 60°C | Controls reaction rate and selectivity |

| Solvent | Ethanol, Methanol | Solubilizes reactants, influences nucleophilicity |

| Base | Sodium hydroxide or similar | Generates phenolate ion, facilitates substitution |

| Reaction Time | 1 hour (initial), up to 14 hours total | Ensures complete conversion |

| Purification | Distillation (84-90°C at reduced pressure) | Removes impurities, isolates product |

Chemical Reactions Analysis

Types of Reactions: 1-(Diethylamino)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C₁₃H₁₉N₁O₂

Molecular Weight : 221.30 g/mol

CAS Number : 15288-08-1

The compound's structure features a diethylamino group and a phenoxypropanol moiety, which contribute to its reactivity and biological activity.

Pharmaceutical Development

1-(Diethylamino)-3-phenoxypropan-2-ol has been explored for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it suitable for drug development.

- Case Study : A study investigated the compound's effectiveness against cancer cell lines. The results indicated that it could induce apoptosis in tumor cells, suggesting its potential as an anticancer agent .

The compound exhibits various biological activities, including antimicrobial and antioxidant properties.

- Antimicrobial Activity : Research has shown that this compound can inhibit the growth of certain pathogenic microorganisms. It was found to disrupt microbial cellular processes through the release of volatile organic compounds (VOCs) .

- Antioxidant Properties : In vitro assays demonstrated that the compound effectively scavenges free radicals, reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage and may have implications for age-related diseases .

Cosmetic Applications

Due to its skin-compatible properties, this compound is being explored in cosmetic formulations.

- Formulation Studies : The compound has been incorporated into topical formulations aimed at enhancing skin hydration and improving the overall sensory experience of cosmetic products. Its role as an emulsifier and stabilizer has been highlighted in formulation research .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Disruption of microbial cellular processes | |

| Antioxidant | Scavenging free radicals | |

| Apoptosis Induction | Induction of cell death in cancer cells |

Table 2: Potential Applications in Various Fields

| Field | Application | Notes |

|---|---|---|

| Pharmaceuticals | Anticancer agent | Induces apoptosis in tumor cells |

| Biology | Antimicrobial agent | Effective against specific pathogens |

| Cosmetics | Skin care formulations | Enhances hydration and sensory properties |

Mechanism of Action

The mechanism of action of 1-(Diethylamino)-3-phenoxypropan-2-ol involves its interaction with beta-adrenergic receptors. Upon binding to these receptors, the compound activates the G-protein coupled receptor signaling pathway, leading to the activation of adenylate cyclase. This results in an increase in cyclic adenosine monophosphate (cAMP) levels, which subsequently activates protein kinase A (PKA). The activation of PKA leads to various cellular responses, including smooth muscle relaxation and increased heart rate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ in amino substituents (ethyl, isopropyl) or aromatic groups (phenoxy vs. naphthoxy). These variations significantly influence physicochemical properties:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Physical State | Boiling Point (°C) | Key Structural Features |

|---|---|---|---|---|---|---|

| 1-(Diethylamino)-3-phenoxypropan-2-ol | 15288-08-1 | C₁₃H₂₁NO₂ | 223.3 | Not Available | Not Available | Diethylamino + phenoxy |

| 1-(Ethylamino)-3-phenoxypropan-2-ol | 58461-93-1 | C₁₁H₁₇NO₂ | 195.3 | Not Available | Not Available | Monoethylamino + phenoxy |

| 1-(Isopropylamino)-3-phenoxypropan-2-ol | 525-66-6 | C₁₂H₁₉NO₂ | 209.3 | Not Available | Not Available | Isopropylamino + phenoxy |

| 3-(Diethylamino)-2,2-dimethyl-propan-1-ol | 39067-45-3 | C₉H₂₁NO | 159.27 | Clear liquid | 226.6 | Diethylamino + dimethyl backbone |

| 1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol | 4662-18-4 | C₁₇H₂₃NO₂ | 273.4 | Not Available | Not Available | Diethylamino + naphthoxy |

- Molar Mass and Polarity: The naphthoxy analog (CAS 4662-18-4) has a higher molar mass (273.4 g/mol) due to the bulky naphthalene ring, increasing lipophilicity compared to the phenoxy derivative .

- Boiling Point : The dimethyl-substituted compound (CAS 39067-45-3) exhibits a boiling point of 226.6°C , attributed to hydrogen bonding and molecular symmetry .

Basicity and Electrochemical Behavior

- Basicity: In anthraquinone derivatives (), the diethylamino group enhances basicity compared to ethylamino or unsubstituted amino groups. This trend may extend to this compound, influencing its solubility and reactivity .

- Electrochemical Stability: Diethylamino-substituted compounds are prone to interactions with water during electroreduction (ECE mechanism), complicating redox behavior compared to simpler EE mechanisms in ethylamino analogs .

Biological Activity

1-(Diethylamino)-3-phenoxypropan-2-ol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its unique structure, which includes a diethylamino group and a phenoxypropanol moiety. This configuration contributes to its pharmacological properties, influencing its interaction with various biological targets.

The compound exhibits its biological effects primarily through modulation of neurotransmitter systems and ion channels. It has been shown to interact with:

- Chloride channels : Influencing neuronal excitability and potentially providing anticonvulsant effects.

- Voltage-gated potassium channels (KV10.1) : This interaction is significant due to the role of KV10.1 in cancer cell proliferation, making it a target for anticancer therapies.

Anticonvulsant Activity

Research indicates that this compound demonstrates anticonvulsant properties. In a study assessing its efficacy in preventing seizures, the compound showed protective effects in various seizure models, including:

- Maximal Electroshock (MES) Test : The compound provided significant protection against induced seizures.

- Pentylenetetrazole (PTZ) Test : It also demonstrated efficacy in this model, suggesting its potential as an anticonvulsant agent .

Anticancer Potential

The compound's interaction with KV10.1 channels suggests a potential role in cancer treatment. Studies have shown that inhibition of KV10.1 can reduce tumor growth in various cancer cell lines, including breast and pancreatic cancers. The selectivity towards cancer cells while sparing normal cells is a critical aspect of its therapeutic profile .

Data Table: Biological Activity Summary

Case Study 1: Anticonvulsant Efficacy

In a controlled study, this compound was administered to rats subjected to induced seizures. The results indicated a dose-dependent reduction in seizure frequency and severity, highlighting its potential as a therapeutic agent for epilepsy management.

Case Study 2: Cancer Cell Proliferation

Another study focused on the compound's effect on KV10.1 expressing cancer cells. Results showed that treatment with this compound led to significant reductions in cell viability and proliferation rates compared to untreated controls, suggesting its utility as an anticancer drug candidate.

Q & A

Q. What are the critical safety protocols for handling 1-(Diethylamino)-3-phenoxypropan-2-ol in laboratory settings?

Methodological Answer:

- Respiratory Protection : Use NIOSH/MSHA or EN 149-approved respirators to avoid inhalation of vapors.

- Skin/Eye Protection : Wear chemical-resistant gloves (e.g., nitrile) and OSHA-compliant goggles.

- First Aid : For inhalation, move to fresh air and administer artificial respiration if breathing is irregular. Symptomatic treatment is recommended under medical supervision .

- Storage : Store in a cool, ventilated area away from ignition sources (flash point: 73.9°C) .

Q. How can researchers determine the purity of this compound?

Methodological Answer:

Q. What are the key physical properties influencing experimental design with this compound?

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:

- Perform Differential Scanning Calorimetry (DSC) under inert atmospheres to assess decomposition profiles.

- Cross-validate with TGA-MS to identify volatile degradation products (e.g., diethylamine fragments).

- Note: Variability may arise from impurities or moisture content; use Karl Fischer titration for water quantification .

Q. What synthetic strategies optimize yield in the preparation of this compound derivatives?

Methodological Answer:

Q. What analytical approaches are suitable for studying its adsorption on indoor surfaces in environmental chemistry?

Methodological Answer:

Q. How does the diethylamino group influence receptor binding in pharmacological studies?

Methodological Answer:

- Molecular Docking : Compare binding affinities of the compound (with/without diethylamino) to β-adrenergic receptors using AutoDock Vina.

- SAR Analysis : Synthesize analogs with dimethylamino or pyrrolidino groups to assess steric/electronic effects .

Data Contradiction Analysis

Q. Why do some studies report conflicting reactivity data for the hydroxyl group in this compound?

Methodological Answer:

- pH-Dependent Reactivity : The hydroxyl group’s nucleophilicity varies with solvent polarity and pH. Conduct reactions in buffered media (e.g., pH 7.4 PBS) for consistency.

- Steric Hindrance : Diethylamino and phenoxy groups may restrict access to the hydroxyl site; use bulky electrophiles (e.g., mesyl chloride) to probe reactivity .

Experimental Design Considerations

Q. What precautions are necessary when designing catalytic reactions involving this compound?

Methodological Answer:

- Catalyst Selection : Avoid Pd/C in hydrogenation (risk of diethylamino group reduction); opt for Ru-based catalysts.

- Inert Atmosphere : Use Schlenk lines for moisture-sensitive reactions due to the compound’s hygroscopicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.